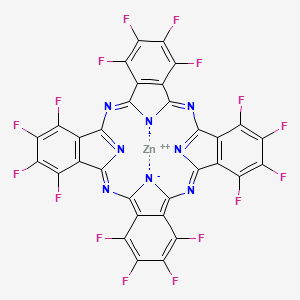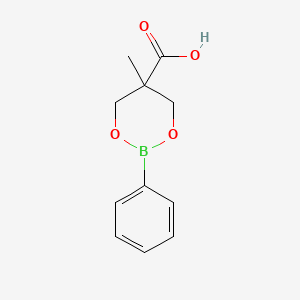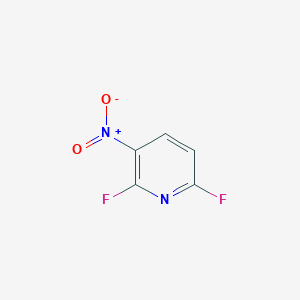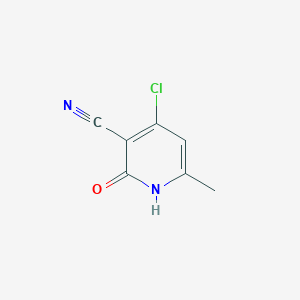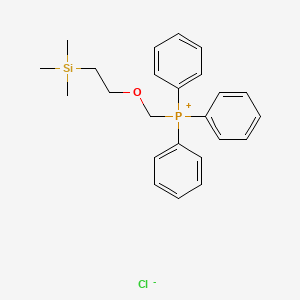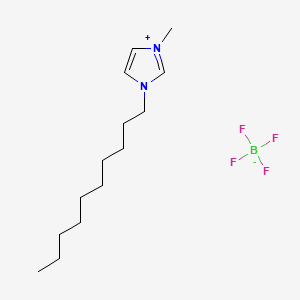
1-Decyl-3-methylimidazolium tetrafluoroborate
Vue d'ensemble
Description
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid . It has a molecular weight of 310.18 and its empirical formula is C14H27BF4N2 . It is also known by the synonyms [C10MIM][BF4] .
Molecular Structure Analysis
The molecular structure of 1-Decyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES stringFB-(F)F.CCCCCCCCCCn1ccn+c1 . Physical And Chemical Properties Analysis
1-Decyl-3-methylimidazolium tetrafluoroborate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.07 at 20/20 degrees Celsius and a refractive index of 1.43 . Its melting point is -4 degrees Celsius .Applications De Recherche Scientifique
1. Clathrate Hydrate Crystal Inhibitor in Drilling Fluid
- Application Summary: In the petroleum industry, clathrate hydrates can cause blockages in pipelines during oil and gas extraction. 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a clathrate hydrate crystal inhibitor in drilling fluid to prevent these blockages .
- Methods of Application: The ionic liquid is mixed with the drilling fluid and used during the drilling process. The exact concentration and method of application would depend on the specific conditions of the drilling operation .
- Results or Outcomes: The use of 1-Decyl-3-methylimidazolium tetrafluoroborate can effectively prevent the formation of clathrate hydrate crystals, reducing the risk of pipeline blockages and improving the efficiency and safety of drilling operations .
2. Microextraction Solvent in the Determination of Synthetic Dyes in Foods and Cosmetics
- Application Summary: Synthetic dyes are widely used in foods and cosmetics, and their detection and quantification are important for safety and regulatory compliance. 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a microextraction solvent in the determination of these dyes .
- Methods of Application: The ionic liquid is used to extract the dyes from the food or cosmetic samples. The extracted dyes are then analyzed using appropriate analytical techniques .
- Results or Outcomes: The use of 1-Decyl-3-methylimidazolium tetrafluoroborate allows for efficient and sensitive detection of synthetic dyes, aiding in quality control and regulatory compliance .
3. Substrate in the Host-Guest Inclusion Complexation Studies with β-Cyclodextrin
- Application Summary: Host-guest complexation is a fundamental concept in supramolecular chemistry. 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a substrate in the study of these complexes with β-cyclodextrin .
- Methods of Application: The ionic liquid is mixed with β-cyclodextrin, and the resulting complexes are studied using various spectroscopic and other analytical techniques .
- Results or Outcomes: The use of 1-Decyl-3-methylimidazolium tetrafluoroborate can provide valuable insights into the nature and properties of host-guest complexes, contributing to our understanding of supramolecular chemistry .
Safety And Hazards
1-Decyl-3-methylimidazolium tetrafluoroborate is harmful if swallowed and causes skin and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should call a poison center or doctor if they feel unwell .
Orientations Futures
1-Decyl-3-methylimidazolium tetrafluoroborate can be used as a clathrate hydrate crystal inhibitor in drilling fluid . It can also be used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . Furthermore, it can be used as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .
Propriétés
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMDWFYJYXDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047915 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decyl-3-methylimidazolium tetrafluoroborate | |
CAS RN |
244193-56-4 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



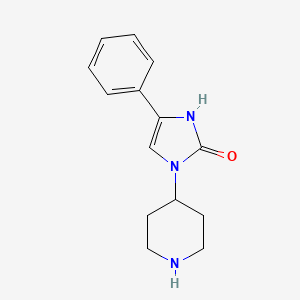
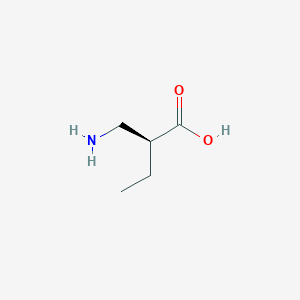
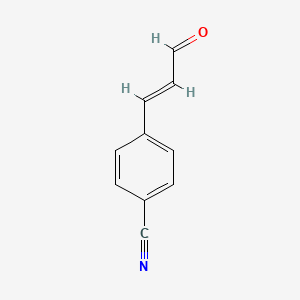
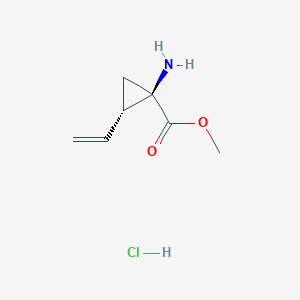
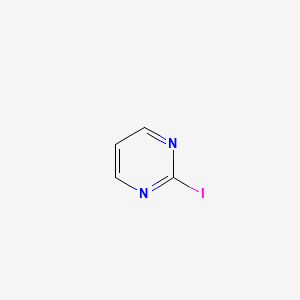
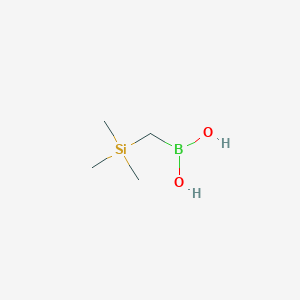
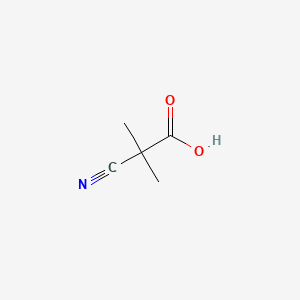
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)

